molecular formula C9H13NO2 B2929157 Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 19406-11-2

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2929157
CAS No.: 19406-11-2
M. Wt: 167.208
InChI Key: GDHXZQNQHWTMCM-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate are not fully understood due to the limited information available. It is known that pyrrole derivatives, to which this compound belongs, play a crucial role in cell biology .

Cellular Effects

The specific cellular effects of this compound are not well-documented. It is known that pyrrole derivatives can have various biologically vital properties .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It is known that pyrrole derivatives can interact with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

ethyl 1,2-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXZQNQHWTMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 10 g of ethyl 2-methyl-1H-pyrrole-3-carboxylate (65.3 mmol) and 8.95 mL (130.6 mmol) of methyl iodide in 70 mL of dimethylformamide placed at 0° C. there are added, in three portions, 2.61 g (65.3 mmol) of sodium hydride 60%. The batch is then stirred at 0° C. for 1 hour. Then, the reaction mixture is hydrolysed by the addition of 420 mL of ice-cold water. The reaction mixture is then diluted with ethyl acetate, successively washed with 0.1M HCl solution, saturated aqueous LiCl solution and then brine. The organic phase is then dried over MgSO4, filtered, concentrated to dryness and purified by chromatography over silica gel (petroleum ether/AcOEt gradient).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.95 mL
Type
reactant
Reaction Step Two
Quantity
2.61 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
420 mL
Type
reactant
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70 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of 2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (7.1 g, 46.05 mmol), iodomethane (5.73 mL, 92.1 mmol) in DMF (50 mL) at 0° C. was added sodium hydride (NaH) (2.39 g, 59.9 mmol, 60% in mineral oil) in one portion, the mixture was stirred at 0° C. for 1 h then the mixture was poured into ice-water (300 mL), extracted with EtOAc, the organic phase was washed with diluted HCl aqueous solution, water and saturated NaCl aqueous solution respectively; the EtOAc layer was then dried over anhydrous sodium sulfate, filtered, concentrated, the residue was purified with column to give a colorless oil, the desired title compound (3.25 g); 1H NMR (200 MHz, CDCl3): δ (ppm)=6.5-6.4 (m, 2H), 4.24 (q, 2H, J=7.1 Hz), 3.52 (s, 3H), 2.49 (s, 3H), 1.33 (t, 3H, J=7.1 Hz).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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